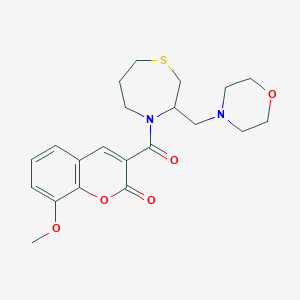

8-Methoxy-3-(3-(Morpholinomethyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-methoxy-3-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This particular compound has garnered attention due to its potential therapeutic applications, especially in the field of oncology.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The compound “8-methoxy-3-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one” is a type of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature, so that they have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Coumarins have been tested for various biological properties such as anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Vorbereitungsmethoden

The synthesis of 8-methoxy-3-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one involves multiple steps. The starting material, ethyl 8-methoxycoumarin-3-carboxylate, undergoes a series of reactions to introduce the morpholinomethyl and thiazepane moieties. The key steps include:

Substitution Reactions:

Analyse Chemischer Reaktionen

8-methoxy-3-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Vergleich Mit ähnlichen Verbindungen

8-methoxy-3-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one can be compared with other coumarin derivatives, such as:

8-methoxycoumarin-3-carboxamide: Similar in structure but lacks the morpholinomethyl and thiazepane moieties.

5-bromo-8-methoxycoumarin-3-carboxamide: Contains a bromine atom, which enhances its biological activity.

Ethyl 8-methoxycoumarin-3-carboxylate: Serves as a precursor in the synthesis of various coumarin derivatives.

These comparisons highlight the unique structural features and enhanced biological activities of 8-methoxy-3-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one.

Biologische Aktivität

8-Methoxy-3-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, efficacy studies, and potential clinical applications.

Chemical Structure

The compound can be described structurally as follows:

- Chemical Formula : C18H22N2O4S

- Molecular Weight : 358.44 g/mol

The structure features a chromenone core, which is known for various biological activities, modified with a morpholinomethyl group and a thiazepane carbonyl moiety.

Research indicates that compounds similar to 8-methoxy-3-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one often exhibit multiple mechanisms of action:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways, such as protein arginine methyltransferases (PRMTs), which are implicated in cancer progression and other diseases .

- Modulation of Signaling Pathways : It may interact with various signaling pathways, influencing cellular proliferation and apoptosis.

- Antioxidant Properties : The presence of the methoxy group may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Anticancer Activity

Several studies have evaluated the anticancer potential of similar compounds:

- Cell Line Studies : In vitro studies using cancer cell lines demonstrated that derivatives of this compound can induce apoptosis and inhibit cell proliferation. For example, compounds with similar structural features showed IC50 values in the low micromolar range against breast cancer cells .

- Mechanistic Insights : The anticancer effects are often linked to the modulation of cell cycle regulators and apoptotic pathways. Research suggests that these compounds can upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties:

- Bacterial Inhibition : Preliminary studies indicate activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) demonstrating effectiveness comparable to standard antibiotics .

Case Studies

- Study on Anticancer Effects : A study published in 2020 explored the effects of a related thiazepane derivative on human leukemia cells. The results indicated significant reduction in cell viability and enhanced apoptosis through caspase activation pathways .

- Antimicrobial Efficacy : In a clinical trial assessing the efficacy of thiazepane derivatives against resistant bacterial strains, the compound exhibited promising results, leading to further investigation into its potential as an alternative antibiotic treatment .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

8-methoxy-3-[3-(morpholin-4-ylmethyl)-1,4-thiazepane-4-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S/c1-26-18-5-2-4-15-12-17(21(25)28-19(15)18)20(24)23-6-3-11-29-14-16(23)13-22-7-9-27-10-8-22/h2,4-5,12,16H,3,6-11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWGTQQLNDKPGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCCSCC3CN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.